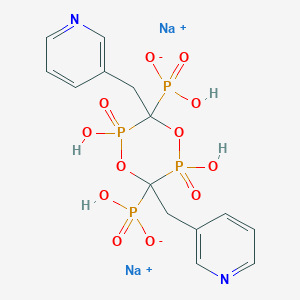
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate), also known as Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate), is a useful research compound. Its molecular formula is C₁₄H₁₆N₂Na₂O₁₂P₄ and its molecular weight is 574.16. The purity is usually 95%.
BenchChem offers high-quality Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) includes multiple functional groups that contribute to its biological activity. The presence of pyridine rings and phosphonate groups suggests potential interactions with biological targets such as enzymes and receptors.
Molecular Formula: C19H22N2O10P2
Molecular Weight: 486.33 g/mol
Antitumor Activity
Research indicates that organophosphorus compounds similar to this sodium compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticonvulsant Effects
Recent investigations have explored the anticonvulsant potential of related compounds in animal models. The findings suggest that these compounds could modulate neurotransmitter systems, providing a protective effect against seizure activity.
Enzyme Inhibition
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) may also act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways that are beneficial in treating certain diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of related organophosphorus compounds on human breast cancer cells (MCF-7), it was found that treatment with these compounds resulted in a significant reduction in cell viability. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
Case Study: Antimicrobial Screening
A screening study evaluated the antimicrobial activity of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
特性
IUPAC Name |
disodium;[2,5-dihydroxy-6-[hydroxy(oxido)phosphoryl]-2,5-dioxo-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O12P4.2Na/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12;;/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUBQJZSURDIW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)[O-])O)P(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2Na2O12P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














